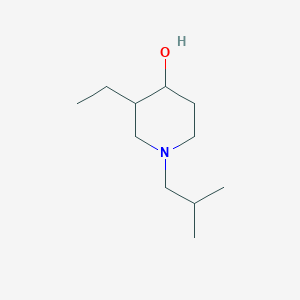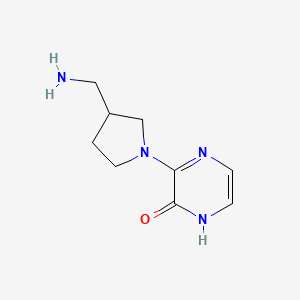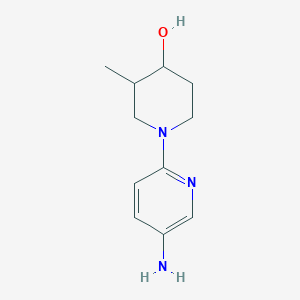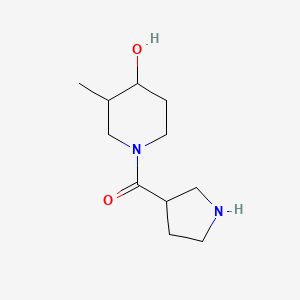
1-(3-Chloropyrazin-2-yl)-3-methylpiperidin-4-ol
Descripción general
Descripción
1-(3-Chloropyrazin-2-yl)-3-methylpiperidin-4-ol is a useful research compound. Its molecular formula is C10H14ClN3O and its molecular weight is 227.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
- The compound has been a focus in the synthesis of new heterocyclic compounds, with a particular interest in the creation of Schiff and Mannich bases derived from 1,2,4-triazoles. These compounds, characterized by various spectroanalytical techniques, have shown significant antimicrobial activity, highlighting their potential in pharmaceutical applications (Isloor, Kalluraya & Shetty, 2009).
Antimicrobial and Antifungal Applications
- Synthesized derivatives, particularly those involving triazolyl pyrazole compounds, have demonstrated broad-spectrum antimicrobial and moderate to good antioxidant activities. These findings are further supported by in silico molecular docking studies, suggesting their effectiveness against certain bacterial enzymes (Bhat et al., 2016).
- New oxazole clubbed pyridyl-pyrazoline compounds have been reported to exhibit significant anticancer and antimicrobial properties. These compounds have been structurally confirmed through various spectroanalytical techniques and have shown potential in overcoming microbe resistance to pharmaceutical drugs (Katariya, Vennapu & Shah, 2021).
Fluorescence and Spectroscopic Studies
- Studies on 2-N-Piperidinopyrazines, closely related to the compound , have explored their fluorescence properties across different solvents. These studies provide a basis for understanding the solvent-dependent fluorescence behavior of pyrazine derivatives, which is crucial for their potential application in fluorescence-based detection and imaging technologies (Idris, 2013).
Antitumor and Radioligand Applications
- The synthesis of certain pyrazolylpyrimidine derivatives, bearing structural similarities to the compound of interest, has been explored for their potential as PET imaging agents. This research underscores the compound's relevance in neuroinflammation studies and its potential application in molecular imaging techniques to study various biological and pathological processes (Wang et al., 2018).
Propiedades
IUPAC Name |
1-(3-chloropyrazin-2-yl)-3-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7-6-14(5-2-8(7)15)10-9(11)12-3-4-13-10/h3-4,7-8,15H,2,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZIQJTXNAUZMFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(1-methyl-1H-pyrrol-2-yl)methyl]pyrrolidin-3-amine](/img/structure/B1475303.png)
![2-[(3-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1475305.png)




![Diethyl [(2,6-dimethylphenyl)methyl]phosphonate](/img/structure/B1475311.png)






![6-Methyl-6H-dibenzo[c,e][1,2]thiazine-9-carboxylic acid 5,5-dioxide](/img/structure/B1475324.png)
